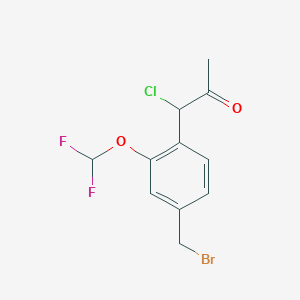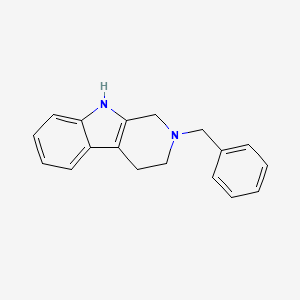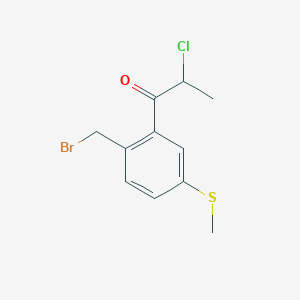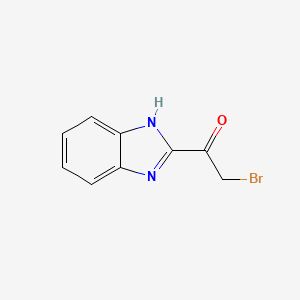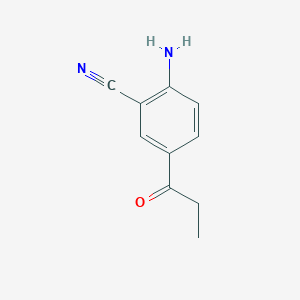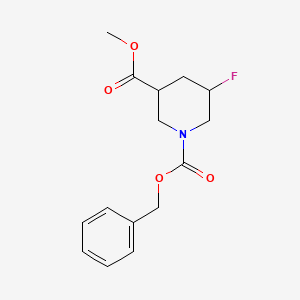
1-Benzyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C15H18FNO4 and a molecular weight of 295.31 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Métodos De Preparación
The synthesis of 1-Benzyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with benzyl and methyl groups under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Análisis De Reacciones Químicas
1-Benzyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol and methanol, and catalysts such as palladium and platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Benzyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Benzyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. The exact pathways and targets are still under investigation, but its fluorinated piperidine structure suggests potential interactions with central nervous system receptors .
Comparación Con Compuestos Similares
1-Benzyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate can be compared with other similar compounds such as:
1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate: This compound has an ethyl group instead of a methyl group, which may result in different chemical and biological properties.
1-Benzyl 3-methyl 5-chloropiperidine-1,3-dicarboxylate: The presence of a chlorine atom instead of fluorine can significantly alter its reactivity and interactions.
Propiedades
IUPAC Name |
1-O-benzyl 3-O-methyl 5-fluoropiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-20-14(18)12-7-13(16)9-17(8-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLLCPKZQDGIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B14062483.png)
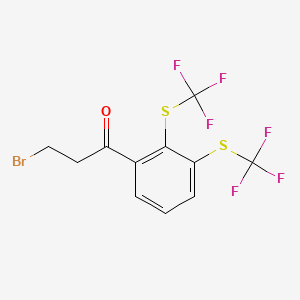
![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)
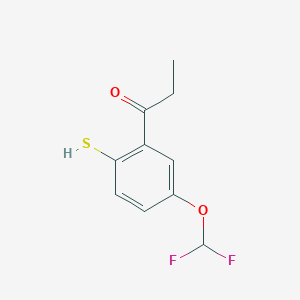
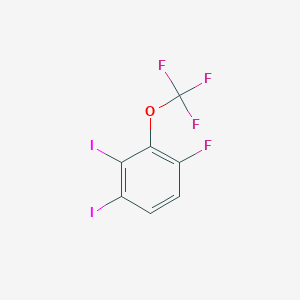
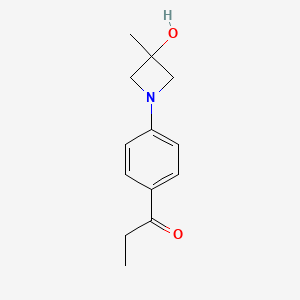
![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)
